molecular formula C11H11NO3S B7830608 methyl 4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate

methyl 4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B7830608
M. Wt: 237.28 g/mol
InChI Key: XYKSFFTWZUFLDW-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of methyl 4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl

Uniqueness

Methyl 4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its thieno[3,2-b]pyrrole core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 4-(2-oxopropyl)thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-7(13)6-12-8-3-4-16-10(8)5-9(12)11(14)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKSFFTWZUFLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(C=C1C(=O)OC)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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